3-Methylcholesta-3,5-diene
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Overview
Description
3-Methylcholesta-3,5-diene is a steroidal compound characterized by the presence of a methyl group at the third carbon and double bonds at the third and fifth positions of the cholestane skeleton. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcholesta-3,5-diene typically involves the modification of cholestane derivatives. One common method includes the treatment of cholest-5-en-3-one with methyl magnesium iodide, followed by chromatographic separation to yield 3-methylcholest-5-en-3a-ol and 3a-methylcholest-5-en-3p-ol . These intermediates can then be dehydrated to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar routes as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylcholesta-3,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols.
Reduction: Catalytic reduction can convert it to 3-methylcholestane.
Substitution: It can undergo substitution reactions, such as the addition of alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like acetic anhydride in pyridine for acetylation reactions.
Major Products
Oxidation: Formation of 3-methylcholest-5-en-3-one.
Reduction: Formation of 3-methylcholestane.
Substitution: Formation of 3a-methylcholesteryl acetate.
Scientific Research Applications
3-Methylcholesta-3,5-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cytotoxic properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Methylcholesta-3,5-diene involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing various cellular processes. Additionally, it may act as a precursor to other biologically active steroids, which exert their effects through specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Cholesta-3,5-diene: Lacks the methyl group at the third carbon.
3-Methylcholest-5-en-3-one: Contains a ketone group instead of a double bond at the third position.
3-Methylcholestane: Saturated version without double bonds.
Uniqueness
3-Methylcholesta-3,5-diene is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl group and the double bonds allows for a variety of chemical modifications and interactions that are not possible with its analogs .
Properties
CAS No. |
1249-79-2 |
---|---|
Molecular Formula |
C28H46 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
3,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H46/c1-19(2)8-7-9-21(4)24-12-13-25-23-11-10-22-18-20(3)14-16-27(22,5)26(23)15-17-28(24,25)6/h10,18-19,21,23-26H,7-9,11-17H2,1-6H3 |
InChI Key |
AZUUAEYWJRSEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)C(C)CCCC(C)C |
Origin of Product |
United States |
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